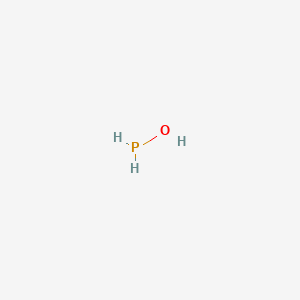

Phosphinous acid

Description

Structure

3D Structure

Properties

CAS No. |

25756-87-0 |

|---|---|

Molecular Formula |

H3OP |

Molecular Weight |

49.997 g/mol |

IUPAC Name |

phosphinous acid |

InChI |

InChI=1S/H3OP/c1-2/h1H,2H2 |

InChI Key |

RYIOLWQRQXDECZ-UHFFFAOYSA-N |

SMILES |

OP |

Canonical SMILES |

OP |

Origin of Product |

United States |

Foundational & Exploratory

Phosphinous Acid-Secondary Phosphine Oxide Tautomerism: A Technical Guide for Researchers

An In-depth Exploration of the P(III)-P(V) Equilibrium in Drug Discovery and Catalysis

The tautomeric equilibrium between phosphinous acids (R₂POH), the trivalent phosphorus (P(III)) form, and secondary phosphine oxides (R₂P(O)H), the pentavalent phosphorus (P(V)) form, represents a cornerstone of modern organophosphorus chemistry. This dynamic interplay is not merely a chemical curiosity but a critical factor influencing the reactivity, stability, and application of these compounds, particularly in the realms of catalysis and drug development. For researchers, scientists, and drug development professionals, a comprehensive understanding of this tautomerism is paramount for the rational design of novel catalysts and therapeutic agents. This technical guide provides a detailed overview of the core principles of phosphinous acid-secondary phosphine oxide tautomerism, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a deeper understanding.

The Core Equilibrium: A Balancing Act

Secondary phosphine oxides (SPOs) are characterized by a tetrahedral phosphorus atom double-bonded to an oxygen atom and also bonded to a hydrogen atom and two organic substituents. Their tautomeric counterparts, phosphinous acids, feature a trivalent phosphorus atom single-bonded to a hydroxyl group. The equilibrium between these two forms is typically represented as:

R₂P(O)H ⇌ R₂POH

Generally, this equilibrium strongly favors the pentavalent secondary phosphine oxide form, a characteristic that imparts these compounds with notable air stability compared to their trivalent phosphine analogues.[1][2] However, the less stable this compound tautomer is often the more reactive species, particularly in coordination chemistry and catalysis.[3] The position of this equilibrium is sensitive to a variety of factors, including the electronic and steric nature of the substituents (R groups), the solvent, and the presence of metal ions.[4][5]

Quantitative Insights into the Tautomeric Equilibrium

Theoretical Gibbs Free Energy of Tautomerization

Density Functional Theory (DFT) calculations are a powerful tool for estimating the relative stabilities of the tautomers. The Gibbs free energy difference (ΔG) between the P(V) and P(III) forms indicates the position of the equilibrium. A positive ΔG suggests that the P(V) form is more stable.

| Compound | Substituents (R¹, R²) | Calculated ΔG (kJ/mol) | Favored Tautomer |

| Dimethylphosphine oxide | CH₃, CH₃ | > 0 | Secondary Phosphine Oxide |

| Diphenylphosphine oxide | C₆H₅, C₆H₅ | > 0 | Secondary Phosphine Oxide |

| Bis(trifluoromethyl)phosphine oxide | CF₃, CF₃ | < 0 | This compound |

| Bis(pentafluorophenyl)phosphine oxide | C₆F₅, C₆F₅ | Solvent Dependent | Varies |

Data sourced from computational studies. The exact values can vary depending on the computational method and basis set used.[4]

As the table illustrates, electron-donating groups like methyl and phenyl stabilize the P(V) form. Conversely, strong electron-withdrawing groups such as trifluoromethyl can shift the equilibrium towards the P(III) this compound form.[4] In the case of bis(pentafluorophenyl)phosphine oxide, the equilibrium is solvent-dependent, highlighting the role of the surrounding medium in stabilizing one tautomer over the other.[5]

Equilibrium Constants of Analogous Systems

Experimentally determined equilibrium constants for the tautomerization of phosphorous acid and its esters provide a useful analogy for understanding the this compound-secondary phosphine oxide system.

| Compound | Tautomerization Equilibrium | Equilibrium Constant (K) | Favored Tautomer |

| Phosphorous Acid | P(OH)₃ ⇌ HP(O)(OH)₂ | 10¹⁰.³ | Phosphonic Acid |

| Diethyl Phosphite | P(OEt)₂(OH) ⇌ HP(O)(OEt)₂ | 10⁷.² | Diethyl Phosphonate |

| Monoethyl Phosphite | P(OEt)(OH)₂ ⇌ HP(O)(OEt)(OH) | 10⁸.⁷ | Ethyl Phosphonate |

Data adapted from Guthrie, J. P. Can. J. Chem. 1979, 57 (2), 236–239.[1][6] These large equilibrium constants indicate a strong preference for the pentavalent phosphonate form, which is analogous to the secondary phosphine oxide form.

Experimental Protocols for Studying Tautomerism

The experimental investigation of this compound-secondary phosphine oxide tautomerism primarily relies on spectroscopic techniques that can distinguish between the P(III) and P(V) forms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for characterizing the tautomeric equilibrium in solution.[7] Both ³¹P and ¹H NMR are employed.

Methodology:

-

Sample Preparation: Dissolve a precisely weighed sample of the secondary phosphine oxide in a suitable deuterated solvent in an NMR tube. The choice of solvent is critical as it can influence the tautomeric equilibrium.[8] Common solvents include CDCl₃, DMSO-d₆, and C₆D₆.

-

³¹P NMR Spectroscopy:

-

Acquire a proton-decoupled ³¹P NMR spectrum. The secondary phosphine oxide (P(V)) tautomer typically exhibits a signal at a downfield chemical shift (e.g., +20 to +50 ppm) and often shows a large one-bond coupling to the directly attached proton (¹JP-H) if proton-coupled spectra are acquired.

-

The this compound (P(III)) tautomer will have a significantly different chemical shift, typically in the range of +70 to +120 ppm, and will lack the large ¹JP-H coupling.

-

The relative integration of the signals corresponding to the two tautomers provides a quantitative measure of their ratio at equilibrium.

-

-

¹H NMR Spectroscopy:

-

Acquire a ¹H NMR spectrum. The P-H proton of the secondary phosphine oxide tautomer appears as a doublet due to coupling with the phosphorus nucleus, with a characteristic large coupling constant (¹JH-P) in the range of 400-700 Hz.

-

The P-OH proton of the this compound tautomer will appear as a broader signal at a different chemical shift and will not exhibit this large one-bond coupling to phosphorus.

-

-

Variable Temperature (VT) NMR: To study the thermodynamics of the equilibrium, NMR spectra can be recorded at different temperatures. Changes in the relative integrals of the tautomer signals allow for the determination of thermodynamic parameters such as ΔH° and ΔS°.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the characteristic functional groups present in each tautomer, particularly in the solid state or in solution.[9]

Methodology:

-

Sample Preparation: Samples can be analyzed as neat liquids, solids (as KBr pellets or in Nujol mulls), or in solution using an appropriate IR-transparent solvent.

-

Spectral Acquisition: Acquire the IR spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Spectral Analysis:

-

Secondary Phosphine Oxide (P(V)): Look for a strong absorption band corresponding to the P=O stretching vibration, typically in the region of 1150-1250 cm⁻¹. A P-H stretching vibration may also be observed around 2200-2400 cm⁻¹.

-

This compound (P(III)): The presence of this tautomer is indicated by a broad O-H stretching band in the region of 3200-3600 cm⁻¹ and the absence of the strong P=O stretch. A P-O single bond stretch may be observed around 900-1050 cm⁻¹.

-

By comparing the intensities of these characteristic bands, a qualitative or semi-quantitative assessment of the tautomeric equilibrium can be made.

-

Computational Chemistry: Density Functional Theory (DFT)

DFT calculations provide a theoretical framework to complement experimental findings.[4]

Methodology:

-

Structure Building: Construct the 3D structures of both the secondary phosphine oxide and this compound tautomers using molecular modeling software.

-

Geometry Optimization: Perform geometry optimizations for both tautomers using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G* or larger).[10] This will find the lowest energy conformation for each tautomer.

-

Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies (ZPVE) and Gibbs free energies.

-

Solvation Models: To simulate the effect of a solvent, implicit solvation models like the Polarizable Continuum Model (PCM) can be employed during the calculations.[8]

-

Energy Analysis: The difference in the calculated Gibbs free energies (ΔG) between the two tautomers provides a prediction of the equilibrium constant (Keq = exp(-ΔG/RT)).

Visualizing the Core Concepts

Diagrams generated using Graphviz (DOT language) can effectively illustrate the tautomeric equilibrium and the workflow for its investigation.

Caption: The tautomeric equilibrium between the P(V) secondary phosphine oxide and the P(III) this compound.

Caption: A generalized experimental and computational workflow for the investigation of this compound-secondary phosphine oxide tautomerism.

Significance in Drug Development and Catalysis

The dual nature of secondary phosphine oxides as both stable P(V) compounds and precursors to reactive P(III) ligands is the key to their utility.

-

Drug Development: The phosphine oxide group is a strong hydrogen bond acceptor and can improve the physicochemical properties of drug candidates, such as solubility and metabolic stability.[11] The potential for tautomerism, however, must be considered, as the presence of the this compound form could lead to different biological activities or metabolic pathways.

-

Catalysis: In homogeneous catalysis, secondary phosphine oxides are often considered "pre-ligands."[2] Upon coordination to a transition metal center, the equilibrium can be shifted towards the this compound tautomer, which then acts as a classical P(III) ligand, donating its lone pair of electrons to the metal. This in situ generation of the active catalyst from an air-stable precursor is a significant advantage in many catalytic applications, including cross-coupling reactions and hydrogenations.[1][3]

Conclusion

The tautomeric equilibrium between phosphinous acids and secondary phosphine oxides is a subtle yet profound phenomenon with significant implications for synthetic chemistry, materials science, and pharmacology. A thorough understanding of the factors that govern this equilibrium and the experimental and computational methods used to study it is essential for researchers seeking to harness the unique properties of these versatile phosphorus compounds. By leveraging the principles outlined in this guide, scientists can better predict and control the behavior of these molecules, paving the way for the development of more efficient catalysts and innovative therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Coordination chemistry and catalysis with secondary phosphine oxides - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 3. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]

- 4. A Mechanistic Study on the Tautomerism of H-Phosphonates, H-Phosphinates and Secondary Phosphine Oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. researchgate.net [researchgate.net]

- 8. walshmedicalmedia.com [walshmedicalmedia.com]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. Frontiers | Computational Infrared Spectroscopy of 958 Phosphorus-Bearing Molecules [frontiersin.org]

electronic properties of organophosphinous acids

An In-depth Technical Guide to the Electronic Properties of Organophosphinous Acids Audience: Researchers, scientists, and drug development professionals.

Introduction

Organophosphinous acids, and their predominant tautomeric form, secondary phosphine oxides (SPOs), are a pivotal class of organophosphorus compounds. Characterized by the general formula R₂P(O)H, these molecules possess a unique electronic structure that governs their reactivity and utility. Their importance spans numerous fields, from ligand design in homogeneous catalysis to the development of potent enzyme inhibitors in medicinal chemistry. The central feature dictating their electronic behavior is the tautomeric equilibrium between the pentavalent, tetracoordinated secondary phosphine oxide (P(V)) and the trivalent, pyramidal phosphinous acid (P(III)). This guide provides a comprehensive overview of the core electronic properties of these compounds, supported by quantitative data, detailed experimental protocols, and logical diagrams to elucidate key concepts and workflows.

Tautomerism: A Core Electronic Property

The most fundamental electronic characteristic of this class of compounds is the prototropic tautomeric equilibrium between the secondary phosphine oxide and the this compound form.[1][2]

-

Secondary Phosphine Oxide (SPO), P(V) form: R₂P(O)H. This form is tetracoordinated and pentavalent, featuring a highly polar phosphoryl (P=O) group and a hydrogen atom directly bonded to phosphorus. This tautomer is generally the more stable and predominant species in solution.[3]

-

This compound, P(III) form: R₂P-OH. This form is tricoordinated and trivalent, containing a phosphorus lone pair and a hydroxyl group. While typically the minor component, this tautomer is crucial for coordination to transition metals, where it acts as a strong P-donor ligand.

The position of this equilibrium is highly sensitive to the electronic nature of the R substituents. Electron-donating groups (e.g., alkyls) stabilize the P(V) form, while strong electron-withdrawing groups (e.g., CF₃, C₆F₅) can shift the equilibrium to favor the P(III) form.[3] The solvent environment also plays a role in the equilibrium position.[3]

Quantitative Electronic Descriptors

The can be quantified through various experimental and computational parameters. These descriptors are crucial for predicting reactivity and understanding structure-activity relationships.

Acidity (pKa)

The acidity of the P-H bond in the secondary phosphine oxide tautomer is a key electronic parameter. The pKa values are influenced by the inductive and resonance effects of the substituents on the phosphorus atom. Electron-withdrawing groups increase acidity (lower pKa), while electron-donating groups decrease it.[4]

Table 1: Calculated pKa Values of Substituted Diphenylphosphine Oxides in Dichloromethane Data derived from DFT (B3LYP/6-31+G) calculations.*[4]

| Substituent (X) on one Phenyl Ring | pKa (in CH₂Cl₂) | Electronic Effect |

| p-N(CH₃)₂ | 21.01 | Strong Electron-Donating |

| p-OCH₃ | 20.37 | Electron-Donating |

| p-CH₃ | 20.15 | Weak Electron-Donating |

| H (Diphenylphosphine oxide) | 19.82 | Reference |

| p-F | 19.34 | Weak Electron-Withdrawing |

| p-Cl | 19.14 | Electron-Withdrawing |

| p-CF₃ | 18.52 | Strong Electron-Withdrawing |

| p-NO₂ | 17.61 | Very Strong Electron-Withdrawing |

Spectroscopic Properties

NMR and IR spectroscopy are indispensable tools for characterizing the electronic environment of the phosphorus center and associated functional groups.

3.2.1 ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

The ³¹P NMR chemical shift (δ) is highly sensitive to the electronic environment and coordination number of the phosphorus atom. The secondary phosphine oxide (P(V)) tautomer typically resonates downfield compared to the this compound (P(III)) tautomer.

Table 2: Representative ³¹P NMR Chemical Shifts

| Compound | Tautomer | Solvent | δ (ppm) | Reference(s) |

| Diphenylphosphine oxide | P(V) | CDCl₃ | 21.5 | [5] |

| (4-Methoxyphenyl)₂P(O)H | P(V) | CDCl₃ | 22.6 | [5] |

| Di-o-tolylphosphine oxide | P(V) | CDCl₃ | 11.2 | [5] |

| Dibutylphosphine oxide | P(V) | - | 49.6 | [6] |

| (2-Methylprop-1-enyl)diphenylphosphine oxide | P(V) | - | 23.3 | [7] |

3.2.2 Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information on specific bond vibrations, particularly the P=O and P-H stretches in the secondary phosphine oxide tautomer and the O-H stretch in the this compound form.

Table 3: Characteristic IR Stretching Frequencies (ν)

| Vibration | Functional Group | Typical Frequency Range (cm⁻¹) | Characteristics | Reference(s) |

| P-H Stretch | R₂P-H (O) | 2450 - 2250 | Strong, sharp absorption | [8] |

| P=O Stretch | R₂P=O | 1210 - 1140 | Very strong, often broad absorption | [9] |

| O-H Stretch | R₂P-O-H | 3650 - 3200 | Broad (H-bonded), medium intensity | [10] |

| P-O-C Stretch | (ArO)P | 1000 - 870 | Strong absorption | [9] |

Experimental Protocols

Synthesis of a Representative Compound: Diphenylphosphine Oxide

This protocol describes a common method for synthesizing diphenylphosphine oxide via a Grignard reaction with diethyl phosphite.[1]

Detailed Methodology:

-

Apparatus: A three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is assembled and flame-dried.

-

Grignard Reaction: The flask is charged with a solution of phenylmagnesium bromide (3.0 equivalents) in anhydrous diethyl ether. The solution is cooled to 0°C in an ice bath.

-

Addition: Diethyl phosphite (1.0 equivalent) is dissolved in anhydrous diethyl ether and added dropwise to the stirred Grignard solution via the dropping funnel over 30 minutes, maintaining the temperature below 10°C.

-

Reflux: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. The mixture is then heated to reflux for 2 hours.

-

Workup: The reaction is cooled back to 0°C. The reaction is cautiously quenched by the slow addition of crushed ice, followed by 2M aqueous hydrochloric acid until the solution is acidic (pH ≈ 2) and all magnesium salts have dissolved.

-

Extraction: The organic layer is separated. The aqueous layer is extracted three times with diethyl ether.

-

Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed in vacuo to yield crude diphenylphosphine oxide, which can be further purified by recrystallization or column chromatography.

Determination of pKa by Potentiometric Titration

This protocol outlines the steps for determining the pKa of a weakly acidic organothis compound using potentiometric titration with a strong base.[11][12][13]

Detailed Methodology:

-

Setup: Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.00 and 7.00).[11] Prepare a standardized solution of ~0.1 M NaOH.

-

Sample Preparation: Accurately weigh a sample of the organothis compound and dissolve it in a suitable solvent (e.g., a water/ethanol mixture for poorly soluble compounds) in a beaker. Add a magnetic stir bar.

-

Titration: Immerse the calibrated pH electrode in the sample solution, ensuring the bulb is submerged but clear of the stir bar. Begin stirring at a constant, moderate speed.

-

Data Collection: Record the initial pH. Add the standardized NaOH titrant from a burette in small, precise increments (e.g., 0.2 mL). After each addition, allow the pH reading to stabilize and record both the total volume of titrant added and the corresponding pH.

-

Endpoint Region: As the pH begins to change more rapidly (approaching the equivalence point), reduce the increment size (e.g., to 0.1 mL or dropwise) to obtain a high-resolution curve in this region.[11]

-

Completion: Continue adding titrant until the pH plateaus again, well past the equivalence point.

-

Analysis: Plot pH (y-axis) versus the volume of NaOH added (x-axis). Determine the volume at the equivalence point (Vₑ), which is the point of maximum slope (inflection point). The pKa is the pH value at the half-equivalence point (Vₑ / 2).[13]

Computational Analysis of Electronic Structure

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for probing the electronic structure of organophosphinous acids. These methods provide insights into tautomeric stability, charge distribution, bond character, and spectroscopic properties that complement experimental data.

A key output of these calculations is the Natural Bond Orbital (NBO) analysis, which elucidates the nature of the P=O bond. Contrary to older theories involving d-orbital participation, modern computational analyses support a model of a highly polar single dative bond (R₃P⁺-O⁻) augmented by hyperconjugation from oxygen lone pairs into P-C σ* antibonding orbitals.[14]

Application in Drug Development: HIV-1 Protease Inhibition

The electronic and steric properties of the tetracoordinated P(V) tautomer make it an excellent transition-state analogue for tetrahedral intermediates in enzymatic reactions. This principle is widely exploited in drug design, particularly for inhibiting proteases.

HIV-1 protease is a homodimeric aspartic protease essential for the viral life cycle. It cleaves viral polyproteins via hydrolysis of peptide bonds. This reaction proceeds through a high-energy tetrahedral intermediate. Phosphinic acid-based inhibitors are designed to mimic this transition state, binding to the enzyme's active site with extremely high affinity.[15][16] The phosphinate core [R-P(O)(OH)-R'] replaces the scissile peptide bond, with the phosphorus atom acting as the central tetrahedral atom. The P=O and P-OH groups form critical hydrogen bonds with the catalytic aspartate residues (Asp25 and Asp25') in the active site.

This mimicry leads to inhibitors with dissociation constants (Kᵢ) in the picomolar to nanomolar range, making them highly potent antiretroviral agents.[15][16] The design of these inhibitors critically depends on tuning the electronic properties of the R-groups to optimize hydrophobic and hydrophilic interactions within the enzyme's active site pockets.

Conclusion

The are fundamentally governed by the P(V)-P(III) tautomeric equilibrium. The stable secondary phosphine oxide form, with its tetrahedral geometry and polar P=O bond, is a powerful structural motif for designing transition-state analogue enzyme inhibitors. Concurrently, the minor this compound tautomer provides a gateway to a rich coordination chemistry through its nucleophilic phosphorus lone pair. A thorough understanding of the quantitative descriptors—pKa, NMR shifts, and IR frequencies—and the influence of substituents is essential for researchers aiming to harness these unique properties for applications in catalysis, materials science, and drug development.

References

- 1. Diphenylphosphine oxide - Wikipedia [en.wikipedia.org]

- 2. Phosphine oxides - Wikipedia [en.wikipedia.org]

- 3. A Mechanistic Study on the Tautomerism of H-Phosphonates, H-Phosphinates and Secondary Phosphine Oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journalirjpac.com [journalirjpac.com]

- 5. rsc.org [rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. www1.udel.edu [www1.udel.edu]

- 11. asdlib.org [asdlib.org]

- 12. chem.fsu.edu [chem.fsu.edu]

- 13. scribd.com [scribd.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Inhibition of human immunodeficiency virus-1 protease by a C2-symmetric phosphinate. Synthesis and crystallographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Phosphinous Acid Precursors in Organophosphorus Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphinous acids (R₂POH) are versatile intermediates in organophosphorus chemistry, existing in equilibrium with their more stable tautomeric form, secondary phosphine oxides (SPOs) (R₂P(O)H).[1][2] This guide provides a comprehensive overview of the synthesis, reactivity, and application of phosphinous acid precursors, with a particular focus on their role in the development of novel therapeutic agents. The stability and unique reactivity of SPOs and their derivatives make them crucial building blocks for the introduction of phosphorus-containing moieties into complex organic molecules.[3][4]

Core Concepts: The this compound/Secondary Phosphine Oxide Tautomerism

The chemistry of this compound precursors is dominated by the tautomeric equilibrium between the trivalent this compound form and the pentavalent secondary phosphine oxide (SPO) form. The equilibrium overwhelmingly favors the more stable SPO tautomer.[1][2] This stability makes SPOs convenient to handle and store, serving as the primary precursors for generating the reactive this compound species in situ for subsequent reactions.

References

Theoretical Scrutiny of Phosphinous Acid: An In-depth Guide to Structure and Bonding

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the theoretical and computational examination of phosphinous acid (H₂POH), a molecule of significant interest in organophosphorus chemistry. The document outlines the key structural features, bonding characteristics, and the tautomeric relationship with its isomer, phosphine oxide (H₃PO). Particular emphasis is placed on the computational methodologies employed to elucidate these properties.

Introduction to this compound and its Tautomerism

This compound is a phosphorus oxoacid with the chemical formula H₂POH. It exists in equilibrium with its more stable tautomer, phosphine oxide (H₃PO). This tautomeric relationship is a central theme in the theoretical study of this system, with computational methods providing crucial insights into the relative stabilities and interconversion barriers of the different isomers. This compound itself can exist as two conformers: cis- and trans-H₂POH.

Theoretical studies have been instrumental in characterizing the geometries and energetic landscapes of these species, which are often challenging to study experimentally due to their transient nature. The judicious application of computational chemistry allows for a detailed understanding of the electronic structure and bonding in these molecules.

Computational Methodologies for Studying this compound

The theoretical investigation of this compound and its isomers relies on a variety of ab initio and density functional theory (DFT) methods. The choice of methodology is critical for obtaining accurate predictions of molecular properties.

Key Theoretical Approaches

-

Ab Initio Post-Hartree-Fock Methods : These methods are based on first principles and do not rely on empirical parameterization. A widely used approach for studying this compound is Møller-Plesset perturbation theory, particularly at the second order (MP2). This method accounts for electron correlation, which is crucial for accurately describing the electronic structure of molecules with lone pairs and multiple bonds. Higher-level coupled-cluster methods can provide even more accurate results.

-

Density Functional Theory (DFT) : DFT has become a popular and computationally efficient method for studying a wide range of chemical systems. Functionals such as B3LYP and PBE have been employed to investigate the tautomerism of hydrophosphoryl compounds.

-

Basis Sets : The accuracy of ab initio and DFT calculations is also highly dependent on the choice of the basis set, which is a set of mathematical functions used to describe the atomic orbitals. Pople-style basis sets, such as 6-31G** and 6-311G**, are commonly used for these types of calculations. The inclusion of polarization (e.g., d-orbitals on heavy atoms and p-orbitals on hydrogen, denoted by **) and diffuse functions is important for an accurate description of the electron distribution, particularly for anions and systems with lone pairs.

Computational Workflow

A typical theoretical study of this compound involves the following steps:

-

Geometry Optimization : The initial step is to find the minimum energy structures of the different isomers (cis-H₂POH, trans-H₂POH, and H₃PO). This is achieved by calculating the forces on each atom and adjusting the atomic positions until a stationary point on the potential energy surface is reached.

-

Frequency Calculations : Once the geometries are optimized, harmonic vibrational frequency calculations are performed. These calculations serve two purposes: to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. These predicted spectra can be compared with experimental data where available.

-

Energetic Calculations : Single-point energy calculations are often performed at a higher level of theory or with a larger basis set on the optimized geometries to obtain more accurate relative energies between the isomers. These calculations are crucial for determining the tautomeric equilibrium.

The logical flow of these computational investigations is depicted in the following diagram.

Spectroscopic Analysis of Phosphinous Acids and Their Tautomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of phosphinous acids and their tautomeric forms, secondary phosphine oxides, utilizing Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. This document details the underlying principles, experimental protocols, and data interpretation for the characterization of these important organophosphorus compounds.

Introduction: The Tautomeric Equilibrium of Phosphinous Acids

Phosphinous acids (R₂POH) exist in a tautomeric equilibrium with their more stable secondary phosphine oxide (SPO) counterparts (R₂P(O)H). The position of this equilibrium is highly dependent on the nature of the organic substituents (R) and the solvent. Generally, the equilibrium lies heavily towards the secondary phosphine oxide form. However, the presence of strong electron-withdrawing groups on the phosphorus atom can shift the equilibrium towards the phosphinous acid tautomer. Understanding this tautomerism is critical for the accurate characterization and prediction of the reactivity of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of phosphinous acids and their tautomers. ³¹P and ¹H NMR are the most informative techniques.

³¹P NMR Spectroscopy

³¹P NMR provides direct information about the chemical environment of the phosphorus nucleus. The chemical shift (δ) is highly sensitive to the oxidation state and coordination number of the phosphorus atom.

Key Characteristics:

-

Chemical Shift Ranges:

-

Secondary Phosphine Oxides (R₂P(O)H): Typically resonate in the range of δ = +20 to +60 ppm.

-

Phosphinous Acids (R₂POH): Resonate at lower field (downfield) compared to their corresponding phosphines, often in the range of δ = +70 to +120 ppm. The presence of electron-withdrawing groups can shift these values further downfield.

-

-

Referencing: Spectra are typically referenced externally to 85% phosphoric acid (H₃PO₄) at δ = 0.0 ppm.[1]

-

Proton Coupling: Spectra are often acquired with proton decoupling ({¹H}) to simplify the spectrum to a single peak for each unique phosphorus environment. In proton-coupled spectra, the signal for the secondary phosphine oxide will be split by the directly attached proton (see ¹H NMR section).

-

Integration: Due to variations in relaxation times and the Nuclear Overhauser Effect (NOE), integration of ³¹P NMR signals is generally not reliable for quantitative analysis unless specific quantitative acquisition parameters are used.[2]

Table 1: Representative ³¹P NMR Chemical Shifts

| Compound | Tautomer | Solvent | ³¹P Chemical Shift (δ, ppm) |

| Diphenylphosphine oxide | Secondary Phosphine Oxide | CDCl₃ | ~23.5 |

| Di-n-butylphosphine oxide | Secondary Phosphine Oxide | CDCl₃ | ~49.0 |

| Bis(trifluoromethyl)this compound | This compound | Et₂O | ~1.9 (tautomer mixture) |

| (C₆F₅)₂P(O)H | Secondary Phosphine Oxide | CH₂Cl₂ | 2.3 |

| (C₆F₅)₂POH | This compound | Dioxane | 65.5 |

¹H NMR Spectroscopy

¹H NMR spectroscopy is crucial for identifying the presence of the P-H proton in the secondary phosphine oxide tautomer and the P-O-H proton in the this compound tautomer.

Key Characteristics:

-

P-H Proton (in R₂P(O)H):

-

Chemical Shift: The proton directly attached to the phosphorus atom typically resonates in the range of δ = 6.0 to 8.5 ppm.

-

Coupling: This proton exhibits a large one-bond coupling constant (¹JP,H) with the phosphorus nucleus, typically in the range of 400 to 700 Hz.[2] This large coupling is a definitive diagnostic feature for the secondary phosphine oxide tautomer. The signal appears as a doublet in the ¹H NMR spectrum.

-

-

P-O-H Proton (in R₂POH):

-

Chemical Shift: The hydroxyl proton of the this compound tautomer is typically a broad signal and its chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding. It can appear over a wide range, often between δ = 5 and 10 ppm.

-

Coupling: The coupling to the phosphorus nucleus is generally small (²JP,O,H) and often not resolved.

-

Table 2: Representative ¹H NMR Data for the P-H Proton in Secondary Phosphine Oxides

| Compound | Solvent | Chemical Shift of P-H (δ, ppm) | ¹JP,H (Hz) |

| Diphenylphosphine oxide | CDCl₃ | ~8.2 | ~490 |

| Di-n-butylphosphine oxide | CDCl₃ | ~6.5 | ~450 |

| Dicyclohexylphosphine oxide | CDCl₃ | ~6.41 | ~453.1 |

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the key functional groups that differentiate between the this compound and secondary phosphine oxide tautomers.

Key Vibrational Modes:

-

P=O Stretch (in R₂P(O)H): A strong absorption band is observed in the region of 1150 to 1250 cm⁻¹. This is a characteristic feature of the secondary phosphine oxide tautomer.

-

P-O-H Group (in R₂POH):

-

O-H Stretch: A broad absorption band typically appears in the region of 3200 to 3600 cm⁻¹ due to hydrogen bonding.

-

P-O Stretch: A stretching vibration for the P-O single bond is expected in the range of 900 to 1100 cm⁻¹.

-

P-O-H Bend: A bending vibration may be observed in the fingerprint region.

-

Table 3: Characteristic IR Absorption Frequencies

| Functional Group | Tautomer | Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

| P=O | Secondary Phosphine Oxide | Stretch | 1150 - 1250 | Strong |

| O-H | This compound | Stretch | 3200 - 3600 | Broad |

| P-O | This compound | Stretch | 900 - 1100 | Medium |

Experimental Protocols

Accurate spectroscopic analysis requires careful sample preparation and data acquisition. Given the air-sensitivity of some phosphinous acids and their precursors, handling under an inert atmosphere is often necessary.

NMR Sample Preparation (Air-Sensitive)

Methodology:

-

Apparatus: Utilize a Schlenk line or a glovebox to maintain an inert atmosphere (N₂ or Ar).

-

Sample Weighing: Weigh 5-25 mg of the this compound derivative directly into a dry Schlenk flask.

-

Solvent Degassing: Degas the deuterated solvent (e.g., CDCl₃, C₆D₆, DMSO-d₆) by several freeze-pump-thaw cycles.

-

Dissolution: Add approximately 0.6-0.7 mL of the degassed deuterated solvent to the Schlenk flask containing the sample under a positive pressure of inert gas.

-

Transfer: Using a cannula or a gas-tight syringe, transfer the solution to a J. Young NMR tube.

-

Sealing: Securely seal the J. Young NMR tube before removing it from the inert atmosphere.

NMR Data Acquisition

³¹P NMR:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' on Bruker instruments) is typically used. For quantitative measurements, an inverse-gated decoupling sequence should be employed.

-

Relaxation Delay (d1): A delay of 5-10 seconds is recommended to allow for full relaxation of the phosphorus nuclei, especially for quantitative measurements.

-

Number of Scans (ns): Depending on the sample concentration, 64 to 256 scans are usually sufficient.

¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is used.

-

Acquisition Time (aq): Typically 2-4 seconds.

-

Relaxation Delay (d1): A delay of 1-2 seconds is generally sufficient.

-

Number of Scans (ns): 8 to 16 scans are usually adequate for good signal-to-noise.

IR Spectroscopy (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a convenient method for obtaining IR spectra of solid and liquid samples with minimal preparation.

Methodology:

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.

-

Data Collection: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Logical Workflow for Spectroscopic Analysis

The combined use of ³¹P NMR, ¹H NMR, and IR spectroscopy provides a comprehensive characterization of phosphinous acids and their tautomers.

By following this workflow, researchers can confidently determine the tautomeric form(s) present in their sample and obtain detailed structural information. This guide provides the foundational knowledge for the effective application of NMR and IR spectroscopy in the study of phosphinous acids, aiding in the advancement of research and development in chemistry and the pharmaceutical sciences.

References

The Pivotal Role of the P-H Bond: An In-depth Technical Guide to the Reactivity of Phosphinous Acid Tautomers

For Researchers, Scientists, and Drug Development Professionals

The reactivity of the phosphorus-hydrogen (P-H) bond within the tautomeric equilibrium of phosphinous acids and their secondary phosphine oxide counterparts is a cornerstone of modern organophosphorus chemistry. This dynamic relationship governs the synthetic utility of these compounds, finding critical applications in catalysis, materials science, and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the core principles governing the reactivity of this functional group, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.

The Tautomeric Equilibrium: A Tale of Two Forms

Phosphinous acids exist in a tautomeric equilibrium between the trivalent phosphinous acid form (R₂P-OH) and the pentavalent secondary phosphine oxide form (R₂P(O)H). The position of this equilibrium is paramount, as it dictates the dominant reactive species in a given chemical environment.

The equilibrium generally lies heavily in favor of the more thermodynamically stable secondary phosphine oxide form. However, several factors can influence the position of this equilibrium:

-

Electronic Effects of Substituents: Electron-withdrawing groups attached to the phosphorus atom tend to stabilize the this compound tautomer.[1][2] Conversely, electron-donating groups favor the secondary phosphine oxide form.[2]

-

Solvent Effects: Polar aprotic solvents can shift the equilibrium towards the this compound form.[3]

-

Catalysis: The interconversion between the two tautomers can be catalyzed by acids, bases, and transition metals.[2] The uncatalyzed intramolecular tautomerization process has a high activation energy barrier, typically in the range of 240–260 kJ/mol.[2]

The trivalent this compound tautomer is generally the more reactive species in nucleophilic reactions due to the presence of a lone pair on the phosphorus atom and lower steric hindrance.[2]

Quantitative Insights into P-H Bond Reactivity

To fully appreciate the reactivity of the P-H bond in these tautomers, it is essential to consider the energetics of bond cleavage and the kinetics of tautomerization.

P-H Bond Dissociation Enthalpies (BDEs)

The P-H bond dissociation enthalpy is a critical parameter for understanding the reactivity of the secondary phosphine oxide tautomer in radical reactions and oxidative additions.

| Compound | P-H BDE (kcal/mol) | Method |

| Diphenylphosphine oxide | ~80-85 | DFT |

| Substituted Phenylphosphines | 75-85 | DFT |

Note: The BDE values are influenced by the substituents on the phosphorus atom and the computational method employed.

Tautomerization Rates

The rate of tautomerization is a key factor in reactions that proceed via the minor this compound tautomer. This rate can be experimentally determined, often by monitoring the deuteration of the P-H bond using ³¹P NMR spectroscopy.

The order of initial tautomerization rates for various phosphinylidene compounds has been established as follows: H₃PO₂ > Ph₂P(O)H > (PhO)₂P(O)H > PhP(O)(OAlk)H > AlkP(O)(OAlk)H ≈ (AlkO)₂P(O)H[1]

| Tautomerization Process | Catalyst | Relative Rate |

| R₂P(O)H ⇌ R₂POH | None | Very Slow |

| R₂P(O)H ⇌ R₂POH | Acid | Fast |

| R₂P(O)H ⇌ R₂POH | Base | Fast |

| R₂P(O)H + M ⇌ [M]-H-PR₂(O) → [M]-PR₂(OH) | Metal | Varies |

Key Reactions Highlighting P-H Bond Reactivity

The unique reactivity of the P-H bond in this compound tautomers is harnessed in a variety of important organic transformations.

Phospha-Mannich and Pudovik Reactions

In the presence of a base, the P-H bond of a secondary phosphine oxide can add across the C=N bond of an imine in a Pudovik reaction to form α-amino phosphine oxides.[4] A three-component variation, the Kabachnik-Fields reaction, combines an amine, a carbonyl compound, and a secondary phosphine oxide.[5] These reactions are thought to proceed through the nucleophilic attack of the this compound tautomer or its conjugate base.

Hydrophosphinylation

The addition of the P-H bond across carbon-carbon multiple bonds, known as hydrophosphinylation, is a powerful method for the formation of P-C bonds. This reaction can be catalyzed by transition metals, such as nickel and rhodium, or proceed via a radical mechanism initiated by light.[6][7] In many transition metal-catalyzed variants, the reaction is believed to involve the oxidative addition of the P-H bond to the metal center.[8]

Experimental Protocols

Synthesis of Diphenylphosphine Oxide

Diphenylphosphine oxide is a common secondary phosphine oxide that serves as a precursor for its this compound tautomer.[9]

Procedure:

-

To a solution of diethyl phosphite in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add a solution of phenylmagnesium bromide in THF dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Quench the reaction by the slow addition of an aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford diphenylphosphine oxide as a white solid.

Monitoring Tautomerization by ³¹P NMR: A Deuteration Study

The rate of tautomerization can be conveniently monitored by observing the exchange of the P-H proton for deuterium from D₂O using ³¹P NMR spectroscopy.

Procedure:

-

Dissolve the secondary phosphine oxide in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Acquire an initial ³¹P{¹H} NMR spectrum to determine the chemical shift of the starting material.

-

Add a measured excess of D₂O to the NMR tube and shake vigorously.

-

Acquire a series of ³¹P{¹H} NMR spectra at regular time intervals.

-

Monitor the decrease in the intensity of the signal corresponding to the P-H species and the appearance of a new signal corresponding to the P-D species. The rate of this change is indicative of the rate of tautomerization.

Mechanistic Visualizations

The following diagrams, rendered using the DOT language, illustrate key mechanistic pathways involving the P-H bond of this compound tautomers.

Conclusion

The reactivity of the P-H bond in this compound tautomers is a rich and multifaceted area of chemical research with profound implications for synthesis and drug discovery. A thorough understanding of the tautomeric equilibrium, the factors that control it, and the various reaction pathways available to both tautomers is essential for harnessing the full potential of these versatile organophosphorus compounds. The quantitative data, experimental methodologies, and mechanistic diagrams presented in this guide offer a solid foundation for researchers and professionals working in this dynamic field.

References

- 1. Metal-phosphine complex - Wikipedia [en.wikipedia.org]

- 2. A Mechanistic Study on the Tautomerism of H-Phosphonates, H-Phosphinates and Secondary Phosphine Oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Pudovik reaction - Wikipedia [en.wikipedia.org]

- 5. wissen.science-and-fun.de [wissen.science-and-fun.de]

- 6. Ni-catalyzed asymmetric hydrophosphinylation of conjugated enynes and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Diphenylphosphine oxide - Wikipedia [en.wikipedia.org]

Phosphinous Acid as a Source of Phosphinidene Radicals: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphinidene radicals (R-P), the phosphorus analogs of carbenes and nitrenes, are highly reactive intermediates with significant potential in synthetic chemistry. Their utility in forming novel phosphorus-containing compounds makes them valuable tools for drug development and materials science. While a variety of precursors have been developed for the generation of these transient species, the direct use of phosphinous acids (R₂POH) remains a largely unexplored and unconventional route. This technical guide provides a comprehensive overview of the current state of phosphinidene radical generation, focusing on well-established and synthetically useful methodologies. It will briefly touch upon the tautomeric nature of phosphinous acids and then delve into detailed experimental protocols, quantitative data, and mechanistic pathways for the generation of phosphinidene radicals from their most common and reliable precursors: 7-phosphanorbornadiene derivatives, phospha-Wittig reagents, and transition metal complexes. This guide is intended to be a practical resource for researchers seeking to incorporate phosphinidene chemistry into their synthetic strategies.

Introduction: The Elusive Role of Phosphinous Acid

Phosphinous acids exist in a tautomeric equilibrium with their tetracoordinate secondary phosphine oxide form (>P(O)H). The trivalent this compound tautomer, possessing a lone pair of electrons on the phosphorus atom, is known to coordinate with transition metals.[1] This reactivity suggests the potential for the phosphorus center to engage in further chemical transformations.

However, the direct generation of phosphinidene radicals via the homolytic cleavage of the P-H or P-O bonds of this compound through thermal or photochemical methods is not a well-documented or commonly employed synthetic strategy. The high reactivity of phosphinidenes necessitates carefully designed precursors that can controllably release this transient species under specific conditions.[2]

This guide, therefore, pivots to the established and reliable sources of phosphinidene radicals, providing the detailed information necessary for their successful generation and application in a laboratory setting.

Generation of Phosphinidene Radicals from 7-Phosphanorbornadiene Derivatives

Dibenzo-7-phosphanorbornadiene compounds are versatile precursors that generate phosphinidenes through a thermally induced cheletropic elimination of anthracene.[2][3] This method is particularly effective for producing aminophosphinidenes, which are valuable reagents in their own right.[3]

General Reaction Pathway

The thermal decomposition of a dibenzo-7-phosphanorbornadiene derivative yields the corresponding phosphinidene and anthracene. The generated phosphinidene can then be trapped in situ by a variety of substrates, such as dienes and alkenes, to form phosphiranes and phosphirenes.[4]

Experimental Protocols

Protocol 2.2.1: Synthesis of Amino-Substituted Dibenzo-7-phosphanorbornadiene

This protocol is adapted from the synthesis of ⁱPr₂NPA.[3]

-

Reagents and Materials: Dichlorophosphine (e.g., iPr₂NPCl₂), magnesium anthracene THF adduct (MgA•3THF), anhydrous and oxygen-free THF.

-

Procedure:

-

In an inert atmosphere glovebox, a solution of the dichlorophosphine in THF is added dropwise to a cooled (-30 °C) suspension of MgA•3THF in THF.

-

The reaction mixture is stirred and allowed to warm to room temperature overnight.

-

The solvent is removed under vacuum, and the residue is extracted with a non-polar solvent (e.g., pentane).

-

The extract is filtered, and the solvent is removed to yield the crude product.

-

The product can be purified by crystallization.

-

Protocol 2.2.2: Thermal Generation and Trapping of an Aminophosphinidene

This protocol describes the trapping of an aminophosphinidene with 1,3-cyclohexadiene.[4]

-

Reagents and Materials: Amino-substituted dibenzo-7-phosphanorbornadiene (e.g., ⁱPr₂NPA), 1,3-cyclohexadiene, benzene-d₆ (for NMR studies).

-

Procedure:

-

A solution of the phosphanorbornadiene derivative in 1,3-cyclohexadiene (or a mixture of 1,3-cyclohexadiene and benzene-d₆) is prepared in an NMR tube.

-

The sample is heated to 70-90 °C in a temperature-controlled NMR probe.

-

The reaction progress is monitored by ³¹P NMR spectroscopy, observing the disappearance of the starting material signal and the appearance of the product signal (e.g., the corresponding 7-phosphanorbornene).

-

The product can be isolated by removing the volatile components under vacuum.

-

Quantitative Data

| Precursor | Trapping Agent | Product | Yield (%) | Conditions | Reference |

| ⁱPr₂NPA | 1,3-Cyclohexadiene | anti-ⁱPr₂NP(C₆H₈) | >95 | 85 °C, neat | [3] |

| Me₂PipPA | Cyclohexene | anti,cis-Me₂PipPC₆H₁₀ | 64 | 75 °C, neat, 4 h | [4] |

| t-BuPA | Styrene | trans-1-t-Bu-2-phenylphosphirane | 73 | 85 °C, THF, 12 h, [Fp(THF)][BF₄] (10 mol%), TMAF (15 mol%) | [5] |

Generation of Phosphinidene Radicals from Phospha-Wittig Reagents

Phospha-Wittig reagents (RP=PMe₃) are phosphine-stabilized phosphinidenes that can thermally decompose to generate phosphinidene intermediates.[2] This method is particularly useful for the generation of phosphino-phosphinidenes.

General Reaction Pathway

The thermal fragmentation of a phospha-Wittig reagent leads to the formation of a phosphinidene and a tertiary phosphine. The phosphinidene can then undergo further reactions, such as dimerization to form diphosphenes or trapping by suitable substrates.

Experimental Protocols

Protocol 3.2.1: Synthesis of a Phospha-Wittig Reagent

This protocol is adapted for the synthesis of sterically hindered phospha-Wittig reagents.[6]

-

Reagents and Materials: Dichlorophosphine (e.g., DipTerPCl₂), zinc dust, trimethylphosphine (PMe₃), anhydrous THF.

-

Procedure:

-

A mixture of the dichlorophosphine and zinc dust in THF is treated with an excess of trimethylphosphine.

-

The reaction mixture is stirred at room temperature for 24 hours.

-

The mixture is filtered to remove insoluble byproducts.

-

The solvent and excess PMe₃ are removed under vacuum to yield the phospha-Wittig reagent as a solid.

-

Protocol 3.2.2: Thermal Decomposition and Trapping

This protocol describes the thermal decomposition of a phospha-Wittig reagent and trapping of the resulting phosphinidene.[2]

-

Reagents and Materials: Phospha-Wittig reagent, trapping agent (e.g., 3,4-dimethyl-1,3-butadiene), suitable solvent (e.g., benzene-d₆).

-

Procedure:

-

A solution of the phospha-Wittig reagent and the trapping agent in the chosen solvent is prepared in an NMR tube.

-

The reaction is allowed to proceed at room temperature (or with gentle heating, depending on the stability of the reagent).

-

The formation of the trapped product (e.g., a phospholene derivative) and byproducts (e.g., cyclophosphanes) is monitored by ³¹P NMR spectroscopy.

-

Quantitative Data

| Phospha-Wittig Reagent | Trapping Agent | Product(s) | Yield (%) | Conditions | Reference |

| ᵗBu₂PP(Li)Br(PMe₃)₂ | 3,4-Dimethyl-1,3-butadiene | Phospholene derivative | - | 20 °C | [2] |

| MesPPMe₃ | IiPr₂ (NHC) | MesP=IiPr₂ | - | 80 °C, 16 h, C₆D₆ | [6] |

| DipTerPPMe₃ | - | DipTerPPMe₃ | 50 | rt, 24 h, THF | [6] |

Generation of Phosphinidene Radicals from Transition Metal Complexes

Transition metal complexes are effective precursors for generating and transferring phosphinidene units to a wide range of unsaturated substrates.[2] The metal center can stabilize the highly reactive phosphinidene, allowing for more controlled reactions.

General Reaction Pathway

Terminal phosphinidene complexes can be generated from various precursors, such as metal-complexed 7-phosphanorbornadienes. These complexes can then transfer the phosphinidene moiety to substrates like alkenes and alkynes to form metal-complexed phosphiranes and phosphirenes.

Experimental Protocols

Protocol 4.2.1: Synthesis of a Terminal Phosphinidene Tungsten Complex Precursor

This protocol is adapted from the synthesis of (1-chloro-3,4-dimethylphosphole)pentacarbonyltungsten.[7]

-

Reagents and Materials: Tungsten hexacarbonyl [W(CO)₆], 1-chloro-3,4-dimethylphosphole, suitable solvent (e.g., THF).

-

Procedure:

-

A solution of W(CO)₆ and 1-chloro-3,4-dimethylphosphole in THF is irradiated with a UV lamp or heated to effect the substitution of one CO ligand.

-

The reaction progress is monitored by IR spectroscopy (disappearance of the W(CO)₆ C-O stretching band).

-

The solvent is removed under vacuum, and the product is purified by chromatography or crystallization.

-

Protocol 4.2.2: Generation and Trapping of a Terminal Chlorophosphinidene Complex

This protocol describes the generation of [ClP=W(CO)₅] and its trapping with an alkyne.[7]

-

Reagents and Materials: (1-chloro-3,4-dimethylphosphole)pentacarbonyltungsten, dimethyl acetylenedicarboxylate (DMAD), xylene.

-

Procedure:

-

A solution of the phosphole complex and DMAD in xylene is heated to 60-70 °C.

-

The reaction proceeds via the formation of a 7-phosphanorbornadiene complex, which then eliminates 3,4-dimethylfuran to generate the transient phosphinidene complex.

-

The phosphinidene complex is trapped in situ by DMAD to form the corresponding chlorophosphirene complex.

-

The product can be isolated by chromatography.

-

Quantitative Data

| Metal Complex Precursor | Substrate | Product | Yield (%) | Conditions | Reference |

| [1-(Et₂N)-phosphirane]W(CO)₅ | Phenylacetylene | [1-(Et₂N)-2-phenylphosphirene]W(CO)₅ | - | > 50 °C | [7] |

| [Fp(t-BuPA)][BF₄] / TMAF | Styrene | trans-1-t-Bu-2-phenylphosphirane | 73 | 85 °C, THF, 12 h | [5] |

| Fp₂ / t-BuPA | Methyl acrylate | ᵗBuPCH₂CH(CO₂Me) | 41 | 80 °C, 16 h, THF | [8] |

Conclusion

While this compound itself is not a conventional precursor for phosphinidene radicals, a range of reliable and well-documented methods exist for their generation. This technical guide has provided a detailed overview of the three primary sources: 7-phosphanorbornadiene derivatives, phospha-Wittig reagents, and transition metal complexes. For each class of precursor, experimental protocols, quantitative data, and mechanistic pathways have been presented to serve as a practical resource for researchers. The continued development of new and efficient methods for generating phosphinidene radicals will undoubtedly expand their application in the synthesis of novel organophosphorus compounds with potential applications in drug discovery, catalysis, and materials science.

References

- 1. The Phospha-Bora-Wittig Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phosphinidene - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of phosphiranes via organoiron-catalyzed phosphinidene transfer to electron-deficient olefins - Chemical Science (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Stability and Isolation of Phosphinous Acid Isomers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phosphinous acids and their corresponding tautomers, secondary phosphine oxides, represent a critical class of organophosphorus compounds with significant implications in catalysis, materials science, and medicinal chemistry. The inherent equilibrium between the trivalent phosphinous acid form (R₂POH) and the pentavalent secondary phosphine oxide form (R₂P(O)H) governs their reactivity, stability, and potential for isolation. This guide provides a comprehensive overview of the factors influencing this tautomeric equilibrium, detailed experimental protocols for the synthesis and characterization of these isomers, and quantitative data to inform their application in research and drug development.

The Tautomeric Equilibrium: Stability and Influencing Factors

The chemical behavior of this compound isomers is dominated by the tautomeric equilibrium between the trivalent P(III) this compound and the pentavalent P(V) secondary phosphine oxide.

Caption: Tautomeric equilibrium between this compound and secondary phosphine oxide.

In most cases, this equilibrium heavily favors the thermodynamically more stable pentavalent secondary phosphine oxide form, primarily due to the high strength of the phosphoryl (P=O) bond. However, the position of this equilibrium can be significantly influenced by electronic and solvent effects.

1.1. Electronic Effects of Substituents

The nature of the organic substituents (R) on the phosphorus atom plays a pivotal role in the stability of the this compound tautomer.

-

Electron-Withdrawing Groups (EWGs): Substituents with strong electron-withdrawing capabilities, such as trifluoromethyl (CF₃) and pentafluorophenyl (C₆F₅) groups, significantly stabilize the P(III) form. This stabilization allows for the isolation of the this compound tautomer in certain cases. The only known example of a thermally stable and isolable this compound is bis(trifluoromethyl)this compound, (CF₃)₂POH.[1]

-

Electron-Donating Groups (EDGs): Alkyl and aryl groups, which are electron-donating or weakly withdrawing, tend to favor the P(V) secondary phosphine oxide form. For most phosphine oxides with these substituents, the this compound tautomer is not directly detectable.

Caption: Effect of substituents on the this compound equilibrium.

1.2. Solvent Effects

The solvent environment can also influence the tautomeric equilibrium. While the secondary phosphine oxide form is generally favored, polar aprotic solvents may shift the equilibrium towards the this compound tautomer. For instance, a solvent-dependent equilibrium has been reported for bis(pentafluorophenyl)phosphane oxide.[1]

Quantitative Data on Stability and Isomerization

Precise quantitative data on the thermodynamics and kinetics of the tautomeric equilibrium are crucial for predicting the behavior and designing applications for these compounds. The available data, primarily from computational studies, are summarized below.

Table 1: Calculated Thermodynamic and Kinetic Parameters for this compound Tautomerism

| Compound (R in R₂P(O)H) | Tautomerization Energy (ΔE, kcal/mol)¹ | Activation Barrier (kcal/mol)² | Favored Tautomer | Reference |

| H | > 5 | ~64 (uncatalyzed) | P(V) | [2] |

| CF₃ | < 0 | - | P(III) | [2] |

| Phenyl | > 5 | - | P(V) | [2] |

| n-Butyl | > 5 | - | P(V) | [2] |

| Ethyl H-phosphonate | > 5 | - | P(V) | [2] |

¹ A positive ΔE indicates that the P(V) form is more stable. Data from B3LYP/6-311++G(3df,3pd) calculations.[2] ² Uncatalyzed intramolecular proton transfer. The barrier is significantly lowered by catalysts like water.[2]

Table 2: Experimental Deuteration Half-Lives as an Indicator of Tautomerization Rate

| Compound | Deuteration Half-Life (t₁/₂) | Relative Rate | Reference |

| Hypophosphorous Acid (H₃PO₂) | 180 s | Very Fast | [3] |

| Diphenylphosphine Oxide (Ph₂P(O)H) | - (Faster than H₃PO₃) | Fast | [3] |

| Phosphorous Acid (H₃PO₃) | ~48 h | Slow | [3] |

| Dibutylphosphine Oxide (Bu₂P(O)H) | No observable deuteration | Very Slow | [3] |

Table 3: Spectroscopic Data for the Characterization of this compound Isomers

| Compound/Functional Group | ³¹P NMR Chemical Shift (δ, ppm) | IR P=O Stretch (ν, cm⁻¹) | Notes | Reference |

| P(V) - Secondary Phosphine Oxides | ||||

| (3-Methylphenyl)phenylphosphine oxide | 21.8 | - | In CDCl₃ | [4][5] |

| Triphenylphosphine oxide | 25-35 | ~1190 | ||

| Trioctylphosphine oxide | - | 1146 | [6] | |

| General R₂P(O)H | 20 to 60 | 1150-1210 | Broad range, depends on substituents. | [7] |

| P(III) - Phosphinous Acids/Derivatives | ||||

| General R₂POR' (Phosphinites) | 110 to 150 | N/A | P=O bond is absent. | [7] |

| (CF₃)₂POH | - | N/A | Stable P(III) form. | [1] |

Experimental Protocols

3.1. Synthesis of a Stable this compound: Bis(trifluoromethyl)this compound, (CF₃)₂POH

This protocol is adapted from the original synthesis by Burg and Griffiths (1960). Caution: This synthesis involves highly toxic and pyrophoric materials and should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.

-

Reaction: (CF₃)₂PI + H₂O → (CF₃)₂POH + HI

-

Procedure:

-

In a high-vacuum apparatus, co-condense bis(trifluoromethyl)iodophosphine, ((CF₃)₂PI), and a stoichiometric amount of water at -196 °C.

-

Slowly warm the mixture to allow for a controlled reaction. The reaction is typically vigorous.

-

The product, bis(trifluoromethyl)this compound, can be purified by fractional condensation, separating it from the hydrogen iodide byproduct.

-

The isolated (CF₃)₂POH is a volatile liquid.

-

3.2. Synthesis of a Secondary Phosphine Oxide: Diphenylphosphine Oxide, Ph₂P(O)H

-

Reaction: Ph₂PCl + H₂O → Ph₂P(O)H + HCl

-

Procedure:

-

To a stirred solution of chlorodiphenylphosphine (1 equivalent) in a suitable organic solvent (e.g., dichloromethane or THF) under an inert atmosphere (e.g., argon or nitrogen), slowly add degassed water (1.1 equivalents) at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by ³¹P NMR spectroscopy until the starting material signal has disappeared.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexane) to yield diphenylphosphine oxide as a white solid.

-

3.3. Quantification of Tautomeric Ratio by ³¹P NMR Spectroscopy

³¹P NMR is a powerful tool for the quantitative analysis of the tautomeric equilibrium in solution, provided both tautomers are present in sufficient concentration to be detected.

-

Principle: The P(III) and P(V) tautomers will have distinct and well-separated signals in the ³¹P NMR spectrum. The relative integration of these signals corresponds to the molar ratio of the two isomers.

-

Protocol:

-

Prepare a solution of the this compound/secondary phosphine oxide in a deuterated solvent of interest in a clean, dry NMR tube.

-

Acquire a quantitative ³¹P NMR spectrum. For accurate quantification, it is crucial to use inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE) and to ensure a sufficiently long relaxation delay (at least 5 times the longest T₁ relaxation time of the phosphorus nuclei being measured).[7][8][9]

-

Integrate the signals corresponding to the P(III) and P(V) tautomers.

-

The equilibrium constant (Keq = [P(V)]/[P(III)]) can be calculated from the ratio of the integrals.

-

Caption: Workflow for quantitative analysis of tautomers by ³¹P NMR.

Applications in Drug Development

The ability of phosphinic acids and their derivatives to act as transition-state analogues and mimics of carboxylic acids or phosphates makes them valuable scaffolds in drug design. Understanding the stability and tautomeric preferences of this compound intermediates is crucial for the synthesis and optimization of these drug candidates. For example, phosphinic acid-based inhibitors have shown high potency against targets like HIV-1 protease. The synthesis of these complex molecules often involves intermediates where the tautomeric state of a phosphorus center can influence reaction outcomes.

Conclusion

The stability and isolation of this compound isomers are governed by a delicate interplay of electronic and solvent effects, with the pentavalent secondary phosphine oxide form being thermodynamically favored in most cases. However, the introduction of strong electron-withdrawing groups can shift the equilibrium to favor the trivalent this compound, enabling its isolation in specific instances. Quantitative analysis, primarily through ³¹P NMR spectroscopy, allows for the determination of tautomeric ratios in solution. The synthetic protocols and quantitative data presented in this guide provide a foundational resource for researchers and professionals working with these versatile organophosphorus compounds, facilitating their application in catalysis, materials science, and the development of novel therapeutics.

References

- 1. A Mechanistic Study on the Tautomerism of H-Phosphonates, H-Phosphinates and Secondary Phosphine Oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 2024.sci-hub.se [2024.sci-hub.se]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Enantioseparation of P-Stereogenic Secondary Phosphine Oxides and Their Stereospecific Transformation to Various Tertiary Phosphine Oxides and a Thiophosphinate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 8. Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis [mdpi.com]

- 9. Method development in quantitative NMR towards metrologically traceable organic certified reference materials used as 31P qNMR standards - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Phosphinous Acids: Versatile Ligands in Homogeneous Catalysis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Phosphinous acids, existing in tautomeric equilibrium with their more stable secondary phosphine oxide (SPO) counterparts, have emerged as a pivotal class of ligands in homogeneous catalysis. Their unique electronic and steric properties, coupled with the dynamic nature of the SPO-phosphinous acid equilibrium, offer distinct advantages in a range of catalytic transformations. Upon coordination to a metal center, the equilibrium shifts towards the phosphinous acid form, which acts as a strong σ-donating ligand, influencing the activity and selectivity of the catalyst.[1][2] This compilation provides detailed application notes, experimental protocols, and mechanistic insights into the use of phosphinous acids in key homogeneous catalytic reactions.

Application Notes

Phosphinous acids, often generated in situ from their corresponding air-stable secondary phosphine oxides, serve as pre-ligands in a variety of transition metal-catalyzed reactions. Their utility spans across fundamental organic transformations, including carbon-carbon bond formation, hydroformylation, and asymmetric hydrogenation.

1. Palladium-Catalyzed Cross-Coupling Reactions:

In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, this compound ligands have demonstrated remarkable efficacy, particularly in the activation of challenging substrates like aryl chlorides. The in situ formation of the active this compound-ligated palladium complex from a stable SPO precatalyst offers a practical advantage. The bulky nature of many this compound ligands, such as di(1-adamantyl)this compound, facilitates the reductive elimination step and stabilizes the active catalytic species, leading to high turnover numbers (TON) and turnover frequencies (TOF).[2][3] These catalysts exhibit broad functional group tolerance, making them valuable tools in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).

2. Rhodium-Catalyzed Hydroformylation:

This compound ligands play a crucial role in controlling the regioselectivity of rhodium-catalyzed hydroformylation of olefins. The electronic properties of the this compound ligand influence the hydride migration and CO insertion steps, thereby directing the reaction towards either the linear or branched aldehyde product. The steric bulk of the ligand can also be tuned to favor the formation of a specific isomer. The use of SPOs as pre-ligands provides a convenient and air-stable method for introducing the active this compound ligand into the catalytic system.

3. Asymmetric Hydrogenation:

Chiral phosphinous acids, derived from enantiopure SPOs, are effective ligands for asymmetric hydrogenation reactions. The chirality at the phosphorus center, or on the ligand backbone, can induce high levels of enantioselectivity in the reduction of prochiral olefins and ketones. The this compound moiety coordinates to the metal center (e.g., rhodium or iridium), creating a chiral environment that directs the hydrogenation to one face of the substrate. This approach has been successfully applied to the synthesis of enantioenriched compounds that are key intermediates in drug development.[4]

Data Presentation

The following tables summarize quantitative data for the application of this compound ligands in various catalytic reactions, providing a comparative overview of their performance.

Table 1: Suzuki-Miyaura Coupling of Aryl Chlorides with Phenylboronic Acid using a Di(1-adamantyl)this compound-Ligated Palladium Precatalyst (POPd2-Ad) [2][3]

| Entry | Aryl Chloride | Product | Yield (%) |

| 1 | Chlorobenzene | Biphenyl | 99 |

| 2 | 4-Chloroanisole | 4-Methoxybiphenyl | 92 |

| 3 | 4-Chlorotoluene | 4-Methylbiphenyl | 83 |

| 4 | 2-Chloropyridine | 2-Phenylpyridine | 99 |

Table 2: Rhodium-Catalyzed Hydroformylation of 1-Octene with Phosphine Oxide Ligands

| Entry | Ligand | Conversion (%) | n/iso Ratio | TON | TOF (h⁻¹) |

| 1 | Di(tert-butyl)phosphine oxide | >95 | 2.5 | >1000 | >500 |

| 2 | Diphenylphosphine oxide | >90 | 1.8 | >900 | >450 |

Note: Data is representative and compiled from typical results in the literature. Actual results may vary based on specific reaction conditions.

Table 3: Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate with Rhodium-SPO Catalysts [5]

| Entry | Chiral SPO Ligand | Conversion (%) | ee (%) |

| 1 | (R,R)-Me-BisP*O | >99 | 98 (R) |

| 2 | (S,S)-Et-DuPhosO | >99 | 99 (S) |

Note: "O" denotes the corresponding secondary phosphine oxide of the chiral phosphine ligand.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an Aryl Chloride with Phenylboronic Acid using POPd2-Ad Precatalyst [2]

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of an aryl chloride with phenylboronic acid using the di(1-adamantyl)this compound-ligated precatalyst, POPd2-Ad.

Materials:

-

POPd2-Ad precatalyst

-

Aryl chloride (e.g., chlorobenzene)

-

Phenylboronic acid

-

Potassium tert-butoxide (KOtBu)

-

1,4-Dioxane (anhydrous)

-

Nitrogen or Argon gas supply

-

Schlenk flask and standard Schlenk line equipment

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add the POPd2-Ad precatalyst (e.g., 0.01 mmol, 2 mol%).

-

Add the aryl chloride (0.5 mmol, 1.0 equiv) and phenylboronic acid (0.75 mmol, 1.5 equiv).

-

Add potassium tert-butoxide (1.5 mmol, 3.0 equiv).

-

Add anhydrous 1,4-dioxane (2 mL).

-

Seal the Schlenk flask and heat the reaction mixture at 95 °C with vigorous stirring for 30 minutes.

-

After cooling to room temperature, the reaction mixture is diluted with an appropriate organic solvent (e.g., ethyl acetate) and filtered through a pad of celite.

-

The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired biaryl product.

-

The product identity and purity are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: General Procedure for Rhodium-Catalyzed Hydroformylation of 1-Octene

This protocol provides a general method for the hydroformylation of 1-octene using a rhodium catalyst with a secondary phosphine oxide as a pre-ligand.

Materials:

-

[Rh(CO)₂(acac)] (acac = acetylacetonate)

-

Secondary phosphine oxide (SPO) ligand (e.g., di(tert-butyl)phosphine oxide)

-

1-Octene

-

Toluene (anhydrous, degassed)

-

Syngas (CO/H₂ = 1:1)

-

High-pressure autoclave reactor

Procedure:

-

In a glovebox, charge the autoclave with [Rh(CO)₂(acac)] (e.g., 0.005 mmol) and the SPO ligand (e.g., 0.02 mmol, 4 equiv relative to Rh).

-

Add anhydrous and degassed toluene (10 mL).

-

Seal the autoclave, remove it from the glovebox, and add 1-octene (5 mmol, 1000 equiv).

-

Pressurize the autoclave with syngas (CO/H₂ = 1:1) to the desired pressure (e.g., 20 bar).

-

Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 4 hours).

-

After cooling the reactor to room temperature, carefully vent the excess gas.

-

The reaction mixture is analyzed by gas chromatography (GC) to determine the conversion and the ratio of linear (n) to branched (iso) aldehyde products.

Protocol 3: General Procedure for Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate [1]

This protocol outlines a general procedure for the rhodium-catalyzed asymmetric hydrogenation of an enamide substrate using a chiral secondary phosphine oxide as a pre-ligand.

Materials:

-

[Rh(COD)₂]BF₄

-

Chiral secondary phosphine oxide (SPO) ligand

-

Methyl (Z)-α-acetamidocinnamate

-

Methanol (anhydrous, degassed)

-

Hydrogen gas (H₂)

-

Schlenk flask and hydrogenation apparatus

Procedure:

-

In a glovebox, add [Rh(COD)₂]BF₄ (e.g., 0.01 mmol) and the chiral SPO ligand (e.g., 0.011 mmol, 1.1 equiv) to a Schlenk flask.

-

Add anhydrous and degassed methanol (5 mL) and stir the mixture for 30 minutes at room temperature to form the active catalyst.

-

In a separate flask, dissolve methyl (Z)-α-acetamidocinnamate (1.0 mmol) in anhydrous and degassed methanol (5 mL).

-

Transfer the substrate solution to the catalyst solution via cannula.

-

Connect the Schlenk flask to a hydrogenation apparatus, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 1 atm).

-

Stir the reaction mixture at room temperature until the hydrogen uptake ceases.

-

Carefully vent the hydrogen gas.

-

The solvent is removed under reduced pressure, and the residue is analyzed by chiral HPLC or GC to determine the conversion and enantiomeric excess (ee) of the product.